

Techniques for Measuring Disulfiram Metabolites in Plasma Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: Disul

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Disulfiram** and its metabolites in plasma samples. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Disulfiram (marketed as Antabuse) is a medication primarily used to support the treatment of chronic alcoholism by producing an acute sensitivity to ethanol.^[1] Its therapeutic and toxic effects are mediated by its complex and rapid metabolism. Upon ingestion, **Disulfiram** is quickly converted into several active metabolites, including diethyldithiocarbamic acid (DDC), S-methyl-N,N-diethylthiocarbamate (DET-Me), and S-(N,N-diethylcarbamoyl)glutathione (carbamathione).^{[1][2]} Accurate measurement of these metabolites in plasma is crucial for understanding the drug's pharmacokinetics, pharmacodynamics, and for assessing patient compliance. This document outlines validated methods for the quantification of **Disulfiram** and its key metabolites in human plasma.

Analytical Techniques Overview

Several analytical techniques have been employed for the determination of **Disulfiram** and its metabolites in biological matrices. High-performance liquid chromatography (HPLC) with UV or electrochemical detection, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.[3] Among these, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the preferred method due to its high sensitivity, selectivity, and short analysis time.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of **Disulfiram** and its major metabolite, S-methyl-N,N-diethylthiocarbamate (DET-Me), in plasma using UPLC-MS/MS.

Analyte	Method	Linear Range	LLOQ	Inter-assay Precision (%)	Intra-assay Precision (%)	Accuracy (%)	Extraction Recovery (%)	Reference
Disulfiram	UPLC-MS/MS	0.6 - 1200 ng/mL	0.6 ng/mL	< 12.39	< 8.93	± 7.75	75.7 - 78.3	[5]
S-methyl-N,N-diethylthiocarbamate (DET-Me)	UPLC-MS/MS	0.5 - 50 ng/mL	0.5 ng/mL	1.86 - 7.74	3.38 - 5.94	Not specified	Not specified	[1][4][6]

Experimental Protocols

Protocol 1: UPLC-MS/MS for the Quantification of S-methyl-N,N-diethylthiocarbamate (DET-Me) in Human

Plasma

This protocol is based on the method described by Hochreiter et al.[\[1\]](#)

1. Sample Preparation (Solid-Phase Extraction)

- Spike 500 μ L of human plasma with the internal standard, S-ethyldipropylthiocarbamate (EPTC).
- Perform solid-phase extraction (SPE) to isolate the analyte and internal standard.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

- Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 μ m) with a guard column.[\[1\]](#)
- Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v).[\[1\]](#)
- Flow Rate: 0.200 mL/min.[\[1\]](#)
- Injection Volume: 10 μ L.[\[1\]](#)
- Column Temperature: 30°C.[\[1\]](#)
- Run Time: 5 minutes.[\[1\]](#)

3. MS/MS Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).[\[1\]](#)
- MRM Transitions:

- DET-Me: 148 → 100 (m/z)[1][4][6]
- EPTC (Internal Standard): 190 → 128 (m/z)[1][6]
- Cone Voltage:
 - DET-Me: 20 V[1]
 - EPTC: 25 V[1]
- Collision Energy:
 - DET-Me: 12 eV[1]
 - EPTC: 10 eV[1]
- Desolvation Temperature: 350°C.[1]
- Desolvation Gas Flow: 600 L/hr.[1]

4. Calibration and Quality Control

- Prepare calibration standards in blank human plasma over the range of 0.5 to 50 ng/mL.[1]
- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 17.5, and 35 ng/mL).[1]

Protocol 2: UPLC-MS/MS for the Quantification of Disulfiram in Rat Plasma

This protocol is adapted from the method described by an available study.[5]

1. Sample Preparation (Solid-Phase Extraction)

- Pre-stabilize blood samples with a stabilizing agent.
- Separate plasma and subject it to solid-phase extraction (SPE).
- Elute the analyte and internal standard (diphenhydramine).

- Evaporate the eluate and reconstitute for analysis.

2. UPLC Conditions

- Column: Phenomenex Kinetex® XB C18.[5]
- Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid and 1 mM ammonium acetate).[5]
- Flow Rate: 0.2 mL/min.[5]
- Run Time: 3 minutes.[5]

3. MS/MS Conditions

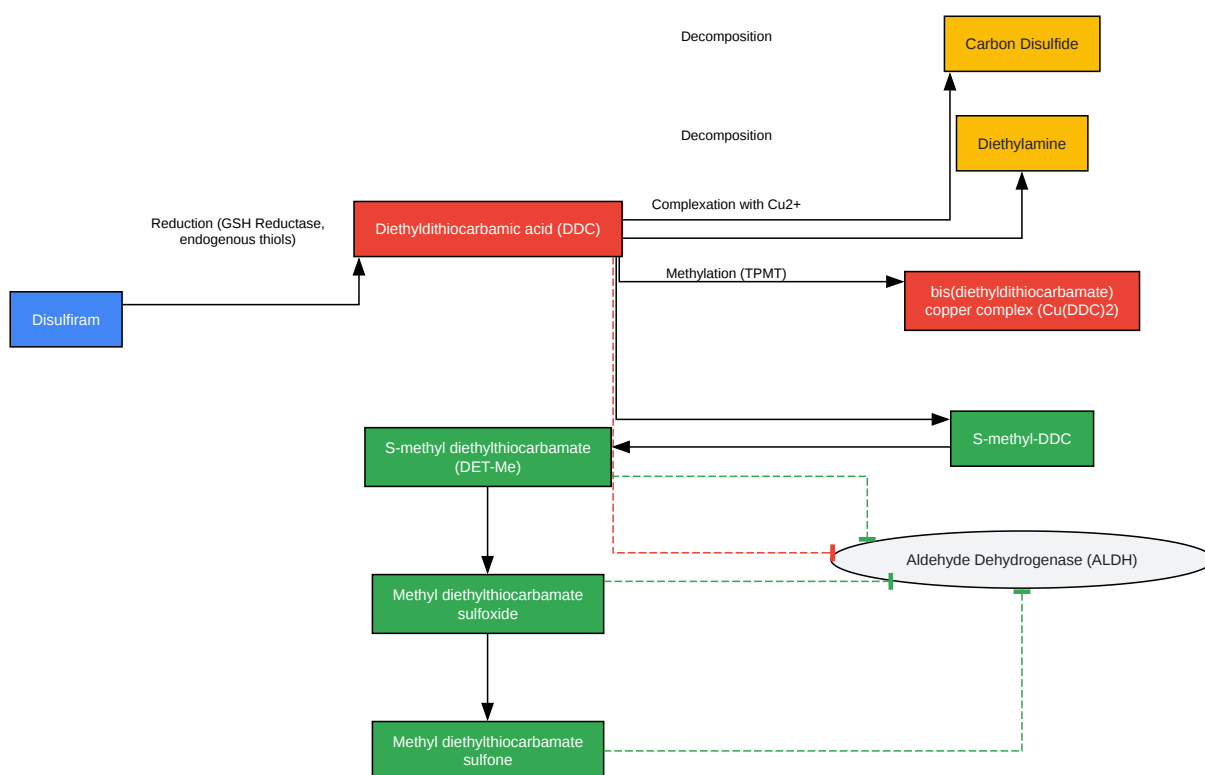
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **Disulfiram**: 296.95 → 115.94 (m/z)[5]
 - Diphenhydramine (Internal Standard): 256.14 → 167.02 (m/z)[5]

4. Calibration and Quality Control

- Prepare calibration standards in blank rat plasma over the range of 0.6 to 1200 ng/mL.[5]
- Prepare QC samples at appropriate concentrations to validate the assay.

Visualizations

Metabolic Pathway of Disulfiram



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Caption: Metabolic pathway of **Disulfiram**.

Experimental Workflow for DET-Me Analysis

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// Edges Start -> Spike; Spike -> SPE; SPE -> Evap; Evap -> Recon; Recon -> Inject; Inject ->
Analysis; Analysis -> Data; }
```

Caption: **Disulfiram's** mechanism of action.

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